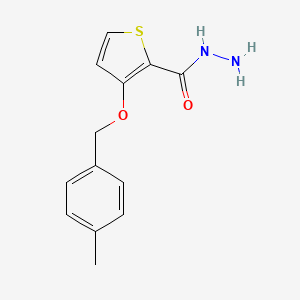

3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-2-4-10(5-3-9)8-17-11-6-7-18-12(11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEINFNZLWOIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide typically involves the reaction of 3-hydroxythiophene-2-carbohydrazide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbohydrazides.

Scientific Research Applications

3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and carbohydrazide moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

N-(tert-butyl)-3-(substituted phenyl)thiophene-2-carbohydrazides ()

These derivatives, such as N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide (I7) and N-(tert-butyl)-3-(4-nitrophenyl)thiophene-2-carbohydrazide (I11), differ in their aryl substituents. Key comparisons include:

- For example, I11 (4-nitrophenyl) may exhibit stronger hydrogen bonding compared to the 4-methylbenzyloxy group in the target compound.

- Bioactivity: These compounds were evaluated for larvicidal activity, though specific data for the target compound are unavailable. Structural variations influence solubility and target binding .

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ()

- Structural Difference: Incorporates a benzothiophene core and a long pentadecyl chain.

- Impact: The hydrophobic pentadecyl chain likely improves lipid membrane penetration, contrasting with the shorter 4-methylbenzyl group in the target compound. This derivative’s benzothiophene core may enhance aromatic stacking interactions in biological systems .

Heterocyclic Modifications

2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol ()

- Key Feature: A triazole ring fused to the thiophene-carbohydrazide system.

- Activity: Triazole derivatives are known for antimicrobial properties. The ethanol side chain in this compound introduces hydrophilicity, contrasting with the lipophilic 4-methylbenzyloxy group in the target compound .

Thiazole and Quinazolinone Derivatives ()

- Example: 4-Methyl-2-phenylthiazole-5-carbohydrazide () and N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide ().

- Comparison: Thiazole and quinazolinone moieties introduce additional hydrogen-bonding sites.

Pharmacokinetic and Computational Studies

Antiproliferative Derivatives ()

- Design: Thiophene-carbohydrazides linked to triazoles (e.g., 2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4H-1,2,4-triazol-1-yl)acetohydrazide) were optimized via molecular docking to enhance binding to cancer targets like EGFR.

- Computational Insights: The 4-methylbenzyloxy group in the target compound could be modeled to predict interactions with hydrophobic enzyme pockets, similar to strategies used for related antiproliferative agents .

Biological Activity

3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is a thiophene derivative notable for its unique chemical structure, which includes a thiophene ring, a 4-methylbenzyl ether, and a carbohydrazide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.

The chemical formula of this compound is CHNOS, with a molecular weight of approximately 262.33 g/mol. The presence of the thiophene moiety contributes to its aromaticity and electron-rich characteristics, which are crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain analogs have been studied for their potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Compounds related to this structure may act as inhibitors of specific enzymes, contributing to their therapeutic effects.

Comparative Analysis with Related Compounds

To understand the biological potential of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Phenoxy)-thiophene-2-carbohydrazide | Contains a phenoxy group instead of methylbenzyl | Moderate antimicrobial activity |

| 5-(4-Methylphenyl)-thiophene-2-carbohydrazide | Substituted at position 5 instead of 3 | Enhanced anticancer properties |

| 3-(4-Fluorobenzyl)thiophene-2-carbohydrazide | Fluorinated benzyl group | Potentially increased bioactivity due to fluorine |

This comparative analysis highlights how variations in substituents can influence the biological behavior and activity of thiophene derivatives.

Q & A

Basic: What are the standard synthetic routes for 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide?

The compound is typically synthesized via condensation reactions. A common method involves refluxing thiophene-2-carbohydrazide with 4-methylbenzyl chloride or bromide in ethanol or benzene under acidic conditions. For example, hydrazine hydrate can be used to form the carbohydrazide core, followed by nucleophilic substitution with 4-methylbenzyl halides . Reaction optimization (e.g., 4–18 hours reflux, ~70–79% yield) and purification via recrystallization (ethanol/methanol) are critical for purity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons), carbohydrazide NH (δ 9–10 ppm), and 4-methylbenzyl group (δ 2.3 ppm for CH3) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns matching the molecular formula (C13H13N2O2S) .

- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

Basic: How do reaction conditions influence the stability of this compound during synthesis?

Stability is highly dependent on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the carbohydrazide group, while ethanol reduces side reactions .

- Temperature : Prolonged reflux (>12 hours) can lead to decomposition; monitoring via TLC is advised .

- pH : Acidic conditions stabilize the hydrazide linkage but may protonate the thiophene ring, altering reactivity .

Advanced: What mechanistic insights explain the biological activity of this compound?

The carbohydrazide moiety enables chelation with metal ions in enzyme active sites (e.g., metalloproteases), while the 4-methylbenzyl group enhances lipophilicity for membrane penetration. Advanced studies use:

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., urease or carbonic anhydrase) .

- Molecular docking : Simulations (AutoDock Vina) predict binding modes with proteins, validated by crystallographic data .

- SAR studies : Modifying the benzyl substituent (e.g., electron-withdrawing groups) can improve potency .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 69% vs. 79%)?

Yield discrepancies often arise from:

- Reagent purity : Impure 4-methylbenzyl halides reduce efficiency.

- Workup methods : Filtration vs. extraction impacts recovery .

- Catalyst use : Piperidine or acetic acid additives improve condensation kinetics .

Recommend systematic Design of Experiments (DoE) to optimize parameters like molar ratios, solvent volume, and stirring time .

Advanced: What computational strategies are effective for predicting the reactivity of this compound?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) on the thiophene ring .

- MD simulations : Model solvation effects in biological membranes to assess bioavailability .

- QSPR models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates .

Basic: How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts)?

Variations in NMR shifts may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl3 alters proton exchange rates for NH groups .

- Tautomerism : The carbohydrazide moiety can exist in keto-enol forms, causing split peaks. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced: What are the key considerations for scaling up synthesis while maintaining purity?

- Green chemistry approaches : Replace benzene with ethanol/water mixtures to reduce toxicity .

- Continuous flow systems : Improve heat transfer and reduce reaction time vs. batch methods .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves and goggles to prevent contact with hydrazide derivatives (potential mutagens) .

- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) in synthesis .

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

- Prodrug strategies : Esterify the carbohydrazide to enhance oral bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.